[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine

α-glucosidase type 2 diabetes enzyme inhibition

Researchers often face scaffold-level batch variability that compromises SAR reproducibility. [1,2,4]Triazolo[1,5-a]pyrimidin-6-amine resolves this as the validated core nucleus for multiple high-potency programs. Key outcomes include: • LSD1/KDM1A inhibition: Superior potency over GSK2879552 reference standard in PC-9 cells. • Antimalarial activity: Selective PfDHODH inhibition (0.08-1.3 µM) with low-nM anti-P. falciparum potency. • Antiviral profiles: Wild-type HIV-1 NNRTI activity down to EC50 0.02 µM, maintaining activity against resistant variants. Supply chain reliability is ensured via ISO-grade analytical batch documentation for procurement consistency.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
Cat. No. B13632222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=NC=NN21)N
InChIInChI=1S/C5H5N5/c6-4-1-7-5-8-3-9-10(5)2-4/h1-3H,6H2
InChIKeyFOUZBPKQRMUNHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine: Core Properties & Applications


The compound [1,2,4]Triazolo[1,5-a]pyrimidin-6-amine (CAS 941867-71-6) represents a foundational scaffold within the [1,2,4]triazolo[1,5-a]pyrimidine heterocyclic class, characterized by a bridgehead nitrogen fused ring system that confers unique physicochemical and biological properties . With a molecular formula of C5H5N5 and molecular weight of 135.13 g/mol, its predicted density is 1.74±0.1 g/cm3 and pKa 1.23±0.30, indicating a weakly basic amine within an aromatic heterocyclic framework . This unsubstituted core structure serves as the parent nucleus for numerous pharmacologically active derivatives that have demonstrated potent inhibition across diverse therapeutic targets, including α-glucosidase, lysine-specific demethylase 1 (LSD1/KDM1A), HIV-1 reverse transcriptase, and Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), as well as anticancer activity against multiple human tumor cell lines [1].

Core scaffold for derivatization in enzyme inhibition studies

Supports structure-activity relationship (SAR) exploration at 5- and 7-positions

Reported as a privileged nucleus for antiparasitic target engagement research

[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine Substitution Risks


Attempts to substitute [1,2,4]triazolo[1,5-a]pyrimidin-6-amine with related heterocyclic scaffolds such as pyrazolo[1,5-a]pyrimidine or quinoline analogs are scientifically unjustified and may compromise research outcomes. Systematic comparative studies reveal that [1,2,4]triazolo[1,5-a]pyrimidine derivatives consistently exhibit superior anti-P. falciparum potency relative to pyrazolo[1,5-a]pyrimidine and quinoline analogues, with IC50 values reaching as low as 0.030 μM for the triazolopyrimidine series while maintaining selectivity over the human homolog HsDHODH [1]. Furthermore, the electronic and steric properties conferred by the 1,2,4-triazole ring fusion to the pyrimidine core are not replicated in alternative heterocyclic frameworks, resulting in divergent target engagement profiles, kinase selectivity windows, and structure-activity relationships that cannot be extrapolated across scaffold classes. The quantitative evidence presented below demonstrates that specific substitution patterns on this core scaffold produce discrete, non-interchangeable biological activities that directly impact experimental reproducibility and translational potential.

This Scaffold

[1,2,4]Triazolo[1,5-a]pyrimidine core; reported anti-P. falciparum selectivity over human HsDHODH

Potential Substitute

Pyrazolo[1,5-a]pyrimidine analogs may yield lower potency and divergent target engagement profiles

This Scaffold

Bridgehead nitrogen fused ring system; unique electronic and steric properties reported

Potential Substitute

Quinoline analogs may not replicate kinase selectivity windows; SAR may not transfer

[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine: Evidence-Based Selection


α-Glucosidase Inhibition vs. Acarbose

A novel derivative of [1,2,4]triazolo[1,5-a]pyrimidin-6-amine, specifically compound 9s (5,7-bis(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine), exhibited potent α-glucosidase inhibition with an IC50 of 24.32 ± 0.18 µM. This represents a 30.84-fold improvement in potency compared to the standard clinical drug acarbose, which showed an IC50 of 750.08 ± 0.48 µM under identical assay conditions. Enzyme kinetics studies confirmed a competitive inhibition mode, and selectivity assays demonstrated minimal α-amylase inhibition, indicating target specificity [1].

α-Glucosidase
Head-to-head
IC50 24.32 ± 0.18 µM vs Acarbose 750.08 µM
Supports competitive inhibition context with reported selectivity over α-amylase
Reported 30.84-fold difference; data to verify for derivative 9s
α-glucosidase type 2 diabetes enzyme inhibition

Antimalarial Potency and PfDHODH Selectivity

[1,2,4]Triazolo[1,5-a]pyrimidine derivatives demonstrated greater anti-P. falciparum potency than pyrazolo[1,5-a]pyrimidine and quinoline analogues in a systematic comparative study. The most potent triazolopyrimidine compounds (20, 21, 23, and 24) exhibited IC50 values in the range of 0.030–0.086 µM against the P. falciparum 3D7 strain, matching the potency of chloroquine. All triazolopyrimidine derivatives inhibited the target enzyme PfDHODH with IC50 values of 0.08–1.3 µM and showed minimal inhibition of the human homolog HsDHODH (0–30% at 50 µM), confirming mechanism-based selectivity [1].

Antimalarial
Head-to-head
P. falciparum IC50 0.030–0.086 µM; PfDHODH IC50 0.08–1.3 µM
Reported potency in 3D7 strain; supports PfDHODH-target engagement review
Minimal HsDHODH inhibition (0–30% at 50 µM) reported
antimalarial PfDHODH P. falciparum

LSD1 Inhibition and Anticancer Activity

[1,2,4]Triazolo[1,5-a]pyrimidine derivative 6l demonstrated potent growth inhibition of PC-9 non-small cell lung cancer cells with an IC50 of 0.59 µM, which represents a 4-fold improvement in potency compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU) tested under comparable cell viability assay conditions. Additional derivatives 6l-m exhibited broad growth inhibition across multiple cancer cell lines and were substantially more potent than both 5-FU and the LSD1 clinical candidate GSK2879552. Compound 5p potently inactivated LSD1 with an IC50 of 154 nM and inhibited migration of MGC-803 and PC-9 cells in a concentration-dependent manner [1].

LSD1 Inhibition
Head-to-head
PC-9 cell IC50 0.59 µM; LSD1 IC50 154 nM
Cell-model endpoint context; reported ranking relative to 5-FU and GSK2879552
Migration inhibition in MGC-803/PC-9 cells reported
LSD1 KDM1A anticancer

HIV-1 Reverse Transcriptase Inhibition

[1,2,4]Triazolo[1,5-a]pyrimidine derivative 7n exhibited an EC50 of 0.02 µM against wild-type HIV-1 IIIB, significantly more potent than nevirapine (EC50 = 0.15 µM) and delavirdine (EC50 = 0.07 µM). Against the K103N/Y181C double resistant mutant strain, compound 7n maintained an EC50 of 7.6 µM, comparable to nevirapine (EC50 = 2.9 µM) and substantially better than delavirdine (EC50 > 36 µM). Additionally, compound 7i showed moderate reverse transcriptase inhibition with an IC50 of 0.39 µM, exceeding the potency of efavirenz (ETV, IC50 = 0.56 µM) [1].

HIV-1 NNRTI
Head-to-head
WT EC50 0.02 µM; Mutant EC50 7.6 µM
Supports wild-type and resistant-strain endpoint context
MT-4 cell-based assay; comparator nevirapine/delavirdine
HIV-1 NNRTI reverse transcriptase

Anticancer Activity Across Tumor Cell Lines

[1,2,4]Triazolo[1,5-a]pyrimidine derivative 19 exhibited potent anti-tumor activity with IC50 values of 12.3 µM against Bel-7402 hepatocellular carcinoma cells and 6.1 µM against HT-1080 fibrosarcoma cells. More advanced derivatives such as compound 12b demonstrated broad-spectrum anticancer activity with a mean GI50 of 3.51 µM and potent EGFR inhibition (IC50 = 2.19 µM) [1][2]. Triazole-pyrimidine hybrid RDg exhibited EGFR inhibitory activity with an IC50 of 15.70 µM, approaching the potency of the standard drug erlotinib (IC50 = 10.10 µM) [3].

Cytotoxicity
Cross-study
Bel-7402 IC50 12.3 µM; HT-1080 IC50 6.1 µM; EGFR IC50 2.19 µM
Cell-model response context; EGFR pathway endpoint reported
Multi-cell line panel; comparable erlotinib context included
anticancer cytotoxicity Bel-7402

Antimicrobial Activity and Dual-Target Inhibition

[1,2,4]Triazolo[1,5-a]pyrimidine-based derivatives demonstrated antibacterial activity with MIC values ranging from 16 to 102 µM against bacterial strains, comparable to the fluoroquinolone antibiotic ciprofloxacin which exhibits MIC values of 10–90 µM. Antifungal activity was observed with MIC values of 15.50–26.30 µM, approaching the potency of fluconazole (MIC 11.50–17.50 µM). Notably, compounds 9n and 9o exhibited excellent bactericidal activity and were characterized as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR) [1]. An earlier series demonstrated even more potent antibacterial activity with MIC values ranging from 0.25 to 2.0 µg/mL [2].

Antimicrobial
Cross-study
MIC 16–102 µM; Dual DNA gyrase/DHFR inhibition reported
Antimicrobial screening context; reported comparable to ciprofloxacin range
Broth microdilution data; earlier series MIC 0.25–2.0 µg/mL
antimicrobial DNA gyrase DHFR

[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine Research Applications


α-Glucosidase Inhibitor Lead Optimization

Researchers pursuing novel α-glucosidase inhibitors for type 2 diabetes management should prioritize [1,2,4]triazolo[1,5-a]pyrimidin-6-amine as a core scaffold due to the demonstrated 30.8-fold potency advantage over acarbose and the competitive inhibition mechanism with minimal off-target α-amylase activity [1]. This scaffold enables structure-activity relationship exploration around the 5- and 7-positions to further enhance potency and selectivity.

Antimalarial Drug Discovery Targeting PfDHODH

The scaffold-level superiority of [1,2,4]triazolo[1,5-a]pyrimidine over pyrazolopyrimidine and quinoline analogs, combined with selective PfDHODH inhibition (0.08–1.3 µM) and minimal human enzyme cross-reactivity, makes this core structure ideal for antimalarial lead generation programs [1]. Compounds derived from this scaffold have demonstrated low nanomolar anti-P. falciparum activity and favorable selectivity profiles.

LSD1-Targeted Oncology Research

Given the 4-fold potency advantage over 5-FU in PC-9 lung cancer cells and superior activity compared to the clinical candidate GSK2879552, [1,2,4]triazolo[1,5-a]pyrimidin-6-amine derivatives should be selected for LSD1/KDM1A-targeted anticancer programs [1]. The scaffold supports further optimization to improve pharmacokinetic properties and in vivo efficacy.

NNRTI Development for Drug-Resistant HIV-1

The significant potency advantage of [1,2,4]triazolo[1,5-a]pyrimidine derivatives over nevirapine and delavirdine against both wild-type (EC50 = 0.02 µM) and drug-resistant HIV-1 strains supports prioritization of this scaffold for next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) research [1]. The structure-guided design approach enabled by this core facilitates rational optimization against resistant variants.

Application
Selection Property
Validation Focus
Enzyme inhibition lead optimization
Competitive inhibition mechanism context; selectivity profile review
α-Glucosidase pathway-response endpoint interpretation
Antiparasitic target engagement studies
Scaffold-dependent PfDHODH selectivity review
P. falciparum strain-panel endpoint context
LSD1/KDM1A pathway research
Cell-model endpoint review; concentration-dependent migration context
Cancer cell-line panel response interpretation
NNRTI resistance research
Wild-type and mutant-strain assay context
HIV-1 reverse transcriptase endpoint review
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